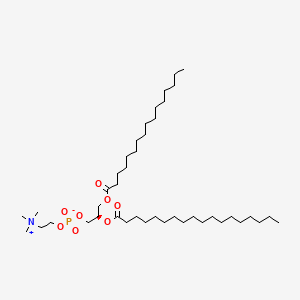

1-PALMITOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE

Descripción general

Descripción

1-PALMITOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE is a phosphatidylcholine 34:0, where the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and octadecanoyl (stearoyl) respectively . This compound is a type of glycerophosphocholine and is known for its role as a potential plasma biomarker associated with type 2 diabetes mellitus and diabetic nephropathy.

Métodos De Preparación

The synthesis of 1-PALMITOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE typically involves the esterification of glycerophosphocholine with hexadecanoic acid (palmitic acid) and octadecanoic acid (stearic acid). The reaction conditions often require the presence of a catalyst and an appropriate solvent to facilitate the esterification process . Industrial production methods may involve more advanced techniques such as enzymatic synthesis or the use of bioreactors to ensure high yield and purity.

Análisis De Reacciones Químicas

1-PALMITOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in cell signaling and inflammation.

Hydrolysis: In the presence of water and enzymes like phospholipases, this compound can be hydrolyzed to release fatty acids and glycerophosphocholine.

Substitution: This reaction can occur at the phosphate group, where different substituents can replace the existing groups under specific conditions.

Common reagents used in these reactions include oxidizing agents, water, and specific enzymes. The major products formed from these reactions are oxidized phospholipids, free fatty acids, and glycerophosphocholine .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine is frequently utilized in the formulation of liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes serve as effective carriers for various therapeutic agents:

- Liposomal Delivery of Chemotherapeutics : The compound has been incorporated into liposomal formulations to enhance the delivery of chemotherapeutic drugs. Studies indicate that liposomes containing this phospholipid can improve the pharmacokinetics and reduce the toxicity of anticancer agents by facilitating targeted delivery to tumor tissues .

- Targeted Gene Delivery : The phospholipid's properties allow for its use in gene therapy applications, where it aids in the encapsulation and delivery of nucleic acids such as DNA or RNA to specific cells, enhancing transfection efficiency .

Biomarker Discovery

Recent research has identified this compound as a potential plasma biomarker for metabolic disorders, particularly type 2 diabetes mellitus and diabetic nephropathy. Elevated levels of this compound have been associated with metabolic dysregulations, making it a candidate for diagnostic applications .

Neuroprotective Effects

Studies have explored the neuroprotective properties of this compound in models of neurodegenerative diseases. Research indicates that this phospholipid may play a role in maintaining neuronal membrane integrity and function, potentially mitigating cognitive decline associated with conditions such as Alzheimer's disease .

Formulation in Nutraceuticals

The compound is also being investigated for its applications in nutraceuticals, where it is included in dietary supplements aimed at improving cognitive function and overall brain health. Its role as a phospholipid is vital for cell membrane structure and function, contributing to enhanced synaptic plasticity .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-PALMITOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes and receptors involved in lipid metabolism and cell signaling . The pathways involved include the phosphatidylcholine cycle and the generation of secondary messengers like diacylglycerol and phosphatidic acid .

Comparación Con Compuestos Similares

1-PALMITOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE can be compared with other similar compounds such as:

1-Hexadecanoyl-2-octadecadienoyl-sn-glycero-3-phosphocholine: This compound has a similar structure but contains an octadecadienoyl group instead of an octadecanoyl group.

1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine: This compound contains a 9Z-octadecenoyl group, which introduces a double bond into the fatty acid chain.

1-Hexadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine: This compound has a hexadecyl group instead of a hexadecanoyl group, affecting its physical and chemical properties.

Actividad Biológica

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) is a phospholipid that plays a significant role in various biological processes. This article explores its biological activity, focusing on its structural properties, metabolic functions, and implications in health and disease.

Chemical Structure and Properties

PSPC is an asymmetrical phospholipid characterized by the presence of palmitic acid (C16:0) at the sn-1 position and stearic acid (C18:0) at the sn-2 position of the glycerol backbone. Its molecular formula is , with a molecular weight of 762.09 g/mol. The compound's structure facilitates its interaction with cellular membranes, influencing fluidity and membrane dynamics.

Biological Functions

- Membrane Composition : PSPC is a critical component of biological membranes, particularly in the formation of lipid bilayers. Its unique fatty acid composition contributes to membrane stability and flexibility, which are essential for cellular function.

- Cell Signaling : PSPC participates in cell signaling pathways by serving as a precursor for bioactive lipids. These lipids can modulate various cellular responses, including inflammation and apoptosis.

- Metabolic Role : Research indicates that PSPC may act as a metabolite associated with metabolic disorders, particularly type 2 diabetes mellitus and diabetic nephropathy. Elevated levels of PSPC have been identified in plasma samples from diabetic patients, suggesting its potential as a biomarker for these conditions .

Case Studies

- Diabetes and Metabolic Syndrome : A study highlighted the correlation between PSPC levels and insulin resistance in patients with metabolic syndrome. Higher concentrations of PSPC were observed in individuals with impaired glucose tolerance, indicating its role in diabetes pathophysiology .

- Cancer Treatment : In cancer research, PSPC has been incorporated into liposomal formulations to enhance drug delivery efficacy. The stability and biocompatibility of PSPC-containing liposomes have shown promise in delivering chemotherapeutic agents more effectively to tumor sites .

Tables of Biological Activity

| Biological Activity | Description |

|---|---|

| Membrane Stabilization | Contributes to the structural integrity of cell membranes |

| Cell Signaling | Serves as a precursor for signaling molecules involved in inflammation |

| Biomarker Potential | Elevated levels linked to type 2 diabetes and related metabolic disorders |

| Drug Delivery | Enhances the efficacy of liposomal drug formulations in cancer therapy |

Propiedades

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNPLUBHRSSFHT-RRHRGVEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701334417 | |

| Record name | (2R)-3-(Hexadecanoyloxy)-2-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(16:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59403-51-9 | |

| Record name | (2R)-3-(Hexadecanoyloxy)-2-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(16:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.